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Compound of Interest

Compound Name: Z-Ala-NH2

Cat. No.: B612922 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for N-Benzyloxycarbonyl-L-alaninamide (Z-Ala-NH2), a key building block in peptide synthesis

and drug development. Due to the limited availability of published experimental spectra for this

specific compound, this guide presents a combination of predicted data from validated

computational tools and representative data based on analogous structures. The information

herein serves as a robust reference for the characterization and quality control of Z-Ala-NH2.

Predicted and Representative Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for Z-Ala-NH2,

covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of Z-Ala-NH2. The

predicted chemical shifts are influenced by the electronic environment of each nucleus.

Table 1: Predicted ¹H NMR Data for Z-Ala-NH2
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Protons
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Notes

-CH₃ ~1.3 Doublet ~7.0
Coupled to the α-

proton.

α-CH ~4.2 Multiplet -

Coupled to the -

CH₃ and NH

protons.

-CH₂- (Benzyl) ~5.1 Singlet -

The two protons

are chemically

equivalent.

Aromatic -CH

(Phenyl)
~7.3-7.4 Multiplet -

Represents the

five protons of

the phenyl ring.

-NH- (Amide) ~7.5 Broad Singlet -

Chemical shift

can be

concentration

and solvent

dependent.[1]

-NH₂ (Primary

Amide)
~5.5 and ~6.5 Broad Singlets -

Two distinct

signals for the

non-equivalent

amide protons.

Chemical shifts

are highly

dependent on

solvent and

concentration.

Disclaimer: Predicted data is generated from cheminformatic software and should be confirmed

by experimental data.

Table 2: Predicted ¹³C NMR Data for Z-Ala-NH2
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Carbon
Predicted Chemical Shift
(δ, ppm)

Notes

-CH₃ ~18 Aliphatic carbon.

α-CH ~51

-CH₂- (Benzyl) ~67

Aromatic C (ipso) ~137
Carbon attached to the -CH₂O-

group.

Aromatic CH ~128-129 Phenyl ring carbons.

C=O (Amide) ~175

C=O (Carbamate) ~156

Disclaimer: Predicted data is generated from cheminformatic software and should be confirmed

by experimental data.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in Z-Ala-NH2. The

following table lists the expected characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for Z-Ala-NH2
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Functional Group
Predicted
Wavenumber
(cm⁻¹)

Intensity Vibration Mode

N-H Stretch (Primary

Amide)
~3400 and ~3200 Medium

Asymmetric and

symmetric stretching.

[2][3]

N-H Stretch

(Carbamate)
~3300 Medium

C-H Stretch

(Aromatic)
~3100-3000 Medium

C-H Stretch (Aliphatic) ~3000-2850 Medium

C=O Stretch (Amide I) ~1680-1650 Strong [4]

C=O Stretch

(Carbamate)
~1710-1690 Strong

N-H Bend (Amide II) ~1640-1620 Medium [2]

C=C Stretch

(Aromatic)
~1600 and ~1450 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of Z-Ala-NH2.

Table 4: Predicted Mass Spectrometry Data for Z-Ala-NH2
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Ion Predicted m/z Notes

[M+H]⁺ 223.11
Molecular ion peak

(protonated).

[M+Na]⁺ 245.09 Sodium adduct.

[M-NH₂]⁺ 206.09
Loss of the primary amide

group.

[M-CONH₂]⁺ 179.08
Loss of the carboxamide

group.

[C₇H₇]⁺ 91.05

Tropylium ion from the benzyl

group, a common fragment.[5]

[6]

[C₈H₉O₂N]⁺ 151.06
Fragment corresponding to Z-

group cleavage.

Experimental Protocols
The following sections detail generalized experimental protocols for obtaining the spectroscopic

data for Z-Ala-NH2.

NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of Z-Ala-NH2 in approximately 0.6 mL of a deuterated solvent (e.g.,

DMSO-d₆ or CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already

present in the solvent.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field strength NMR spectrometer.
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Pulse Program: Standard single-pulse experiment.

Acquisition Parameters:

Spectral Width: ~16 ppm

Number of Scans: 16-64

Relaxation Delay: 1-5 seconds

Processing: Fourier transform the acquired free induction decay (FID), phase correct the

spectrum, and integrate the signals.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Parameters:

Spectral Width: ~220 ppm

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds

Processing: Fourier transform the FID and phase correct the spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid Z-Ala-NH2 sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.
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IR Spectrum Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Processing: A background spectrum of the empty ATR crystal should be collected and

automatically subtracted from the sample spectrum.

Mass Spectrometry
Sample Preparation (Electrospray Ionization - ESI):

Prepare a stock solution of Z-Ala-NH2 in a suitable solvent (e.g., methanol or acetonitrile) at

a concentration of approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture

appropriate for ESI, typically containing a small amount of formic acid (e.g., 0.1%) to

promote protonation (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Mass Spectrum Acquisition:

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped

with an ESI source.

Ionization Mode: Positive ion mode.

Acquisition Parameters:

Mass Range: m/z 50-500

Capillary Voltage: 3-4 kV

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b612922?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Source Temperature: 100-150 °C

Fragmentation (MS/MS): For structural confirmation, select the precursor ion ([M+H]⁺) and

subject it to collision-induced dissociation (CID) with a collision gas (e.g., argon or nitrogen)

to obtain a fragment ion spectrum.[7]

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

compound like Z-Ala-NH2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b612922?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/12034435/
https://pubmed.ncbi.nlm.nih.gov/12034435/
https://pubmed.ncbi.nlm.nih.gov/12034435/
https://www.spcmc.ac.in/uploads/1716616189_PPT-12PART-6IR.pdf
https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-vii-amides-rest-story
https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Chemistry_Labs/Lab_I/10%3A_Infrared_Spectroscopy/10.07%3A_Functional_Groups_and_IR_Tables
https://pmc.ncbi.nlm.nih.gov/articles/PMC9080946/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9080946/
https://novaresearch.unl.pt/files/13284628/Fragmentation_pattern_of_amides_c7ra00408g.pdf
https://verifiedpeptides.com/knowledge-hub/peptide-fragmentation-patterns-in-mass-spectrometry/
https://www.benchchem.com/product/b612922#spectroscopic-data-for-z-ala-nh2-nmr-ir-ms
https://www.benchchem.com/product/b612922#spectroscopic-data-for-z-ala-nh2-nmr-ir-ms
https://www.benchchem.com/product/b612922#spectroscopic-data-for-z-ala-nh2-nmr-ir-ms
https://www.benchchem.com/product/b612922#spectroscopic-data-for-z-ala-nh2-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b612922?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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